molecular formula C6H16O12P2 B10777958 1,6-DI-O-Phosphono-D-allitol

1,6-DI-O-Phosphono-D-allitol

Cat. No.: B10777958
M. Wt: 342.13 g/mol
InChI Key: WOYYTQHMNDWRCW-FBXFSONDSA-N
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Description

1,6-DI-O-Phosphono-D-allitol is a phosphorylated sugar alcohol derivative characterized by two phosphonate groups esterified at the 1- and 6-positions of the D-allitol backbone. Its molecular formula is C₆H₁₆O₁₂P₂, with a linear structure featuring hydroxyl groups at positions 2, 3, 4, and 5, and terminal phosphonooxy groups at positions 1 and 6 . The compound’s SMILES notation is O=P(O)(O)OCC(O)C(O)C(O)C(O)COP(=O)(O)O, and its InChI identifier is InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6+ . This structure confers high polarity and solubility in aqueous environments, making it relevant for studies in enzymology, metabolic pathways, and phosphate transport mechanisms.

Properties

Molecular Formula

C6H16O12P2

Molecular Weight

342.13 g/mol

IUPAC Name

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6+

InChI Key

WOYYTQHMNDWRCW-FBXFSONDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-DI-O-Phosphono-D-Allitol typically involves the phosphorylation of D-allitol, a sugar alcohol. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH to ensure the selective phosphorylation at the 1 and 6 positions of the D-allitol molecule .

Industrial Production Methods: Industrial production of 1,6-DI-O-Phosphono-D-Allitol may involve enzymatic processes where specific enzymes catalyze the phosphorylation of D-allitol. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of by-products and improve yield .

Chemical Reactions Analysis

Types of Reactions: 1,6-DI-O-Phosphono-D-Allitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phosphonates .

Scientific Research Applications

1,6-DI-O-Phosphono-D-Allitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-DI-O-Phosphono-D-Allitol involves its interaction with specific enzymes that catalyze phosphorylation and dephosphorylation reactions. These enzymes recognize the phosphate groups and facilitate the transfer of phosphate groups to or from other molecules. This process is crucial in various metabolic pathways, including energy production and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 1,6-DI-O-Phosphono-D-allitol and structurally related phosphorylated sugar alcohols:

Compound Molecular Formula Phosphorylation Sites Structural Features Biological Roles/Applications
1,6-DI-O-Phosphono-D-allitol C₆H₁₆O₁₂P₂ 1,6-positions Linear D-allitol backbone; terminal phosphono groups Potential phosphate donor in synthetic pathways; substrate analog for kinase studies
2,5-Anhydro-D-glucitol-1,6-diphosphate C₆H₁₂O₁₀P₂ 1,6-positions Cyclic 2,5-anhydro ring; phosphates at 1,6-positions Inhibitor of glycolysis; synthetic intermediate for inositol phosphate analogs
α-D-Glucose 6-phosphate C₆H₁₃O₉P 6-position Monophosphate; cyclic pyranose form of glucose Central metabolite in glycolysis and gluconeogenesis

Key Differences and Research Findings

Backbone Configuration: 1,6-DI-O-Phosphono-D-allitol has a linear, fully reduced sugar alcohol (allitol) backbone, while 2,5-Anhydro-D-glucitol-1,6-diphosphate contains a cyclic 2,5-anhydro bridge, reducing its flexibility . α-D-Glucose 6-phosphate retains a cyclic pyranose structure, critical for its role in metabolic pathways .

This property may facilitate interactions with divalent cations (e.g., Mg²⁺) in enzymatic assays .

Biological Relevance: α-D-Glucose 6-phosphate is a natural metabolite with well-documented roles in glycolysis and the pentose phosphate pathway . 1,6-DI-O-Phosphono-D-allitol and 2,5-Anhydro-D-glucitol-1,6-diphosphate are synthetic or semi-synthetic analogs, primarily used to study phosphate transfer mechanisms or as inhibitors in metabolic studies .

Synthetic Utility: The linearity of 1,6-DI-O-Phosphono-D-allitol allows for modular chemical modifications at hydroxyl positions 2–5, making it a versatile scaffold for designing phosphate-rich biomimetics . In contrast, the rigidity of 2,5-Anhydro-D-glucitol-1,6-diphosphate limits its utility in flexible ligand design but enhances specificity in binding studies .

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